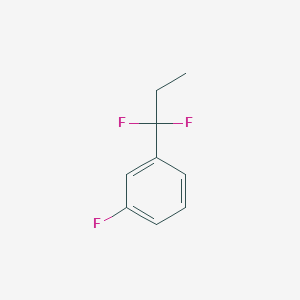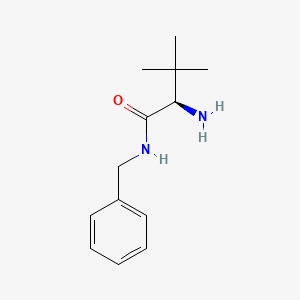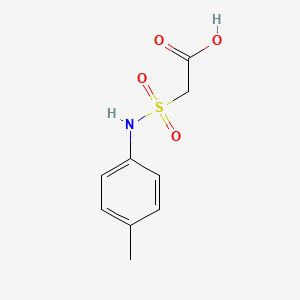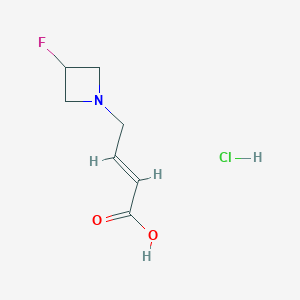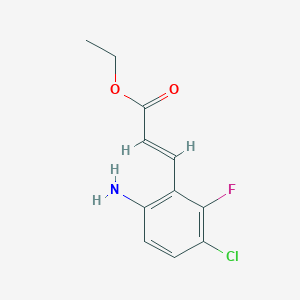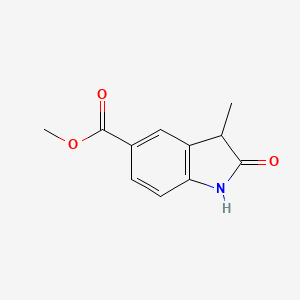![molecular formula C14H14N2O3S B11762595 (E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate is a chemical compound that features a pyridine ring and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate typically involves the condensation of pyridine-2-carbaldehyde with 4-methylbenzenesulfonyl hydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Sulfonate derivatives: Compounds with sulfonate groups are widely used in various chemical and industrial applications.
Uniqueness
(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate is unique due to its specific combination of a pyridine ring and a sulfonate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C14H14N2O3S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
[(Z)-1-pyridin-2-ylethylideneamino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O3S/c1-11-6-8-13(9-7-11)20(17,18)19-16-12(2)14-5-3-4-10-15-14/h3-10H,1-2H3/b16-12- |
Clé InChI |
APEWFPWGCBGLFM-VBKFSLOCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C)\C2=CC=CC=N2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)

